molecular formula C9H12N2O3S B14831392 N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide

Katalognummer: B14831392
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: AGNQKJNXLGKMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further connected to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropoxy group can enhance the binding affinity and specificity of the compound for its target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(5-Cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring and the sulfonamide group also provides a versatile scaffold for further chemical modifications and applications .

Eigenschaften

Molekularformel

C9H12N2O3S

Molekulargewicht

228.27 g/mol

IUPAC-Name

N-(5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-15(12,13)11-7-4-9(6-10-5-7)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI-Schlüssel

AGNQKJNXLGKMAC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC(=CN=C1)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.